molecular formula C8H16O4 B14189038 2,2'-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) CAS No. 854841-54-6

2,2'-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol)

Katalognummer: B14189038
CAS-Nummer: 854841-54-6
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: SLKRRWYUZRUKFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) can be synthesized through the reaction of 1,4-dichlorobutane with methanol under alkaline conditions. The reaction involves the substitution of chlorine atoms with hydroxyl groups, resulting in the formation of the target compound. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical reactions.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fragrances, dyes, and plastics.

Wirkmechanismus

The mechanism of action of 2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, undergo oxidation and reduction, and participate in substitution reactions. The compound’s reactivity is influenced by its molecular structure, which allows it to interact with different molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) is unique due to its specific arrangement of hydroxyl groups and the dioxane ring structure. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications and industrial processes .

Eigenschaften

CAS-Nummer

854841-54-6

Molekularformel

C8H16O4

Molekulargewicht

176.21 g/mol

IUPAC-Name

2-[5-(2-hydroxyethyl)-1,4-dioxan-2-yl]ethanol

InChI

InChI=1S/C8H16O4/c9-3-1-7-5-12-8(2-4-10)6-11-7/h7-10H,1-6H2

InChI-Schlüssel

SLKRRWYUZRUKFJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(OCC(O1)CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.